molecular formula C10H15N3O6 B044077 5-Hydroxymethylcytidine CAS No. 19235-17-7

5-Hydroxymethylcytidine

Cat. No.: B044077
CAS No.: 19235-17-7
M. Wt: 273.24 g/mol
InChI Key: NFEXJLMYXXIWPI-JXOAFFINSA-N
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Description

5-Hydroxymethylcytidine is a modified nucleoside derived from cytidine, where a hydroxymethyl group is attached to the fifth carbon of the cytosine ring. This compound is a significant epigenetic marker found in both DNA and RNA, playing a crucial role in gene expression regulation and cellular differentiation .

Mechanism of Action

Target of Action

5-Hydroxymethylcytidine (5hmC) is a modified base that is primarily found in mammalian DNA . It is a key epigenetic marker that regulates gene expression and can influence cell proliferation and differentiation . The primary targets of 5hmC are the DNA molecules in the cells .

Mode of Action

5hmC is produced from 5-methylcytosine (5mC) under the action of TET enzymes . This conversion is a part of DNA methylation, a crucial epigenetic modification in living organisms . The presence of 5hmC in DNA can affect the binding of proteins and other molecules to DNA, thereby influencing the transcription of genes .

Biochemical Pathways

The formation and transformation of 5hmC in DNA are part of the DNA methylation process . DNA methylation is a biochemical pathway that plays a vital role in regulating gene expression and maintaining genome stability . The conversion of 5mC to 5hmC by TET enzymes is a key step in this pathway .

Pharmacokinetics

It is known that 5hmc is naturally present in various types of cells in the body .

Result of Action

The presence of 5hmC in DNA can influence gene expression, cell proliferation, and differentiation . It has been observed that the overall level of 5hmC is significantly lower in tumor tissues compared to normal tissues, suggesting that a disruption in the genome-wide distribution of 5hmC may be involved in the development of tumors .

Action Environment

The action of 5hmC is influenced by various environmental factors. For instance, the distribution and biological function of 5hmC in RNA are associated with cellular development and differentiation . Moreover, the presence of 5hmC in DNA is tissue-specific, implying that it may be related to tissue-specific gene expression and functions .

Biochemical Analysis

Biochemical Properties

5hmC is associated with cellular development and differentiation . It can be generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes .

Cellular Effects

5hmC is associated with cellular development and differentiation . It is thought to regulate gene expression, influence cell proliferation, and differentiation processes . Reduction in the 5-Hydroxymethylcytidine levels have been found associated with impaired self-renewal in embryonic stem cells .

Molecular Mechanism

5hmC is produced from 5-methylcytosine in an enzymatic pathway involving three 5-methylcytosine oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . It is proposed to be involved in the regulation of gene expression, mRNA stability, and protein translation .

Temporal Effects in Laboratory Settings

The distribution and biological function of 5hmC in RNA remain largely unexplored due to the lack of suitable detection methods . It is known that the levels of 5hmC change over time, with the amount increasing with age, as shown in mouse hippocampus and cerebellum .

Dosage Effects in Animal Models

It is known that 5hmC plays a central role in Drosophila brain development .

Metabolic Pathways

5hmC is generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes . This suggests that 5hmC is involved in the metabolic pathway of DNA methylation and demethylation.

Transport and Distribution

The distribution of 5hmC varies significantly depending on the cell type . The highest levels are found in neuronal cells of the central nervous system .

Subcellular Localization

5hmC is abundant in developing neurons where it specifically localizes to gene bodies of genes important for neuronal differentiation . This suggests that 5hmC may be directed to specific compartments or organelles in the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethylcytidine typically involves the selective oxidation of 5-methylcytidine. One common method employs the use of peroxotungstate as an oxidizing agent to convert 5-methylcytidine to this compound . The reaction conditions often include a controlled temperature and pH to ensure the selective oxidation without over-oxidation to other derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    5-Formylcytidine: Formed through further oxidation.

    5-Carboxylcytidine: Another oxidation product.

    5-Methylcytidine: Formed through reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as an intermediate in the active DNA demethylation process. Unlike 5-Methylcytidine, which is associated with gene silencing, this compound is often linked to gene activation and dynamic regulation of gene expression .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEXJLMYXXIWPI-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347383
Record name 5-(Hydroxymethyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19235-17-7
Record name 5-(Hydroxymethyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethylcytidine
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5-Hydroxymethylcytidine
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5-Hydroxymethylcytidine
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5-Hydroxymethylcytidine
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5-Hydroxymethylcytidine
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5-Hydroxymethylcytidine

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